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Introduction

Exposure to ultraviolet (UV) radiation is a significant source of DNA damage, with the formation
of cyclobutane pyrimidine dimers (CPDs), particularly thymine dimers, being a primary lesion.
[1][2] These dimers can obstruct DNA replication and transcription, leading to mutagenesis and
cell death if not repaired.[1] The single-cell gel electrophoresis, or comet assay, is a versatile
and sensitive method for detecting DNA damage in individual eukaryotic cells.[3][4] While the
standard alkaline comet assay is adept at identifying single-strand breaks and alkali-labile
sites, it does not directly detect thymine dimers.[5][6]

To specifically identify UV-induced pyrimidine dimers, an enzyme-modified version of the comet
assay is employed.[3][5][7] This protocol incorporates the use of a lesion-specific DNA repair
enzyme, T4 endonuclease V, which recognizes and cleaves the DNA strand at the site of the
pyrimidine dimer.[1][5][6][7] This enzymatic incision converts the dimer into a detectable single-
strand break, resulting in increased DNA migration during electrophoresis and the formation of
a "comet tail." The extent of DNA in the tail is proportional to the number of thymine dimers
present. This application note provides a detailed protocol for the enzyme-modified comet
assay for the detection of thymine dimers, along with a summary of quantitative data and
relevant biological pathways.

Quantitative Data Summary
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The following table summarizes representative quantitative data from studies utilizing the

enzyme-modified comet assay to detect UV-induced thymine dimers. The data illustrates the

increase in DNA damage detected after UV exposure and treatment with T4 endonuclease V.

DNA
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Experimental Protocols
Enzyme-Modified Comet Assay for Thymine Dimer

Detection

This protocol is adapted from various sources and provides a general framework.[5][8][9]

Optimization of incubation times and enzyme concentrations may be necessary for different cell

types and experimental conditions.
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Materials:

o Cells of interest

o Phosphate-Buffered Saline (PBS), Ca2* and Mg2* free

e Low Melting Point (LMP) Agarose: 1% (w/v) in PBS

e Normal Melting Point (NMP) Agarose: 0.5% (w/v) in PBS

e Lysis Solution: 2.5 M NaCl, 100 mM NazEDTA, 10 mM Tris-HCI (pH 10), 1% Triton X-100
(add fresh), 10% DMSO (optional, for samples with heme)

e Enzyme Reaction Buffer: (e.g., 40 mM HEPES-KOH pH 8.0, 100 mM KCI, 0.5 mM EDTA, 0.2
mg/ml BSA)

e T4 Endonuclease V

o Alkaline Electrophoresis Buffer: 300 mM NaOH, 1 mM NazEDTA (pH > 13)
o Neutralization Buffer: 0.4 M Tris-HCI (pH 7.5)

e DNA Staining Solution: (e.g., SYBR® Green I, Propidium lodide, or Ethidium Bromide)
o Comet Assay Slides

e Coplin Jars or Staining Dishes

o Electrophoresis Tank

o Fluorescence Microscope with appropriate filters

e Image Analysis Software

Procedure:

o Cell Preparation:

o Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10> cells/ml.
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o Maintain cell viability above 90%.

Slide Preparation:

o Coat comet assay slides with a layer of 1% NMP agarose. Allow to solidify completely.
Embedding Cells in Agarose:

o Mix the cell suspension (at 37°C) with molten LMP agarose (at 37°C) at a 1:10 ratio (v/v).

o Immediately pipette 75 pL of the cell/agarose mixture onto the pre-coated slide and cover
with a coverslip.

o Place the slides on a cold flat surface for 10 minutes to solidify the agarose.
Cell Lysis:
o Gently remove the coverslips and immerse the slides in ice-cold Lysis Solution.

o Incubate at 4°C for at least 1 hour (can be left overnight). This step removes cell
membranes and histones, leaving behind nucleoids.

Enzyme Incubation:

o Wash the slides three times for 5 minutes each with ice-cold, purified water to remove
detergents and salts.

o Drain excess liquid from the slides.

o Add 50 pL of Enzyme Reaction Buffer containing the optimized concentration of T4
Endonuclease V to each slide. For the negative control, add only the reaction buffer
without the enzyme.

o Cover with a coverslip and incubate in a humid chamber at 37°C for 45-60 minutes.
Alkaline Unwinding and Electrophoresis:

o Remove the coverslips and place the slides in a horizontal electrophoresis tank.
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o Fill the tank with fresh, cold Alkaline Electrophoresis Buffer until the slides are fully
submerged.

o Let the DNA unwind for 20-40 minutes in the alkaline buffer.

o Perform electrophoresis at ~25V and ~300 mA for 20-30 minutes. The optimal voltage and
time should be determined empirically.

o Neutralization and Staining:
o Gently lift the slides from the electrophoresis tank and place them on a tray.
o Wash the slides three times for 5 minutes each with Neutralization Buffer.
o Stain the DNA by adding a drop of the staining solution to each slide.
» Visualization and Analysis:
o Visualize the comets using a fluorescence microscope.

o Capture images and analyze them using appropriate comet assay software to quantify the
percentage of DNA in the tail, tail length, and Olive tail moment.

Visualizations
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Caption: Experimental workflow for the enzyme-modified comet assay.

© 2025 BenchChem. All rights reserved. 6/9

Tech Support


https://www.benchchem.com/product/b1197255?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1197255?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

UV Radiation

/

Nucleotide Excis¢on Repair (NER) )

Damage Recognition
(XPC-RAD23B, DDB2)

DNA Unwinding
(TFIIH Helicase)

Dual Incision
(XPG and XPF-ERCC1)

y

C

xcision of Damaged Oligonucleotide)

DNA Synthesis
(DNA Polymerase 6/¢)

Ligation
(DNA Ligase I/III)

Click to download full resolution via product page

Caption: Nucleotide Excision Repair pathway for thymine dimers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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